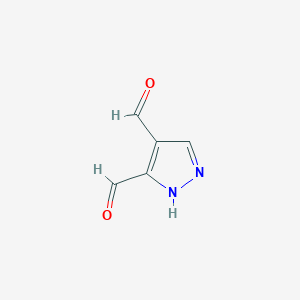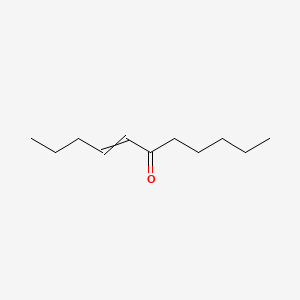
Undec-4-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-4-en-6-one is an organic compound with the molecular formula C₁₁H₂₀O It is a ketone with an unsaturated carbon chain, characterized by the presence of a double bond at the fourth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undec-4-en-6-one can be synthesized through several methods. One common approach involves the reaction of an α,β-unsaturated methyl ketone with a suitable enolate. For example, the lithium enolate of an α,β-unsaturated methyl ketone can react with acryloylsilanes to form the desired product . The reaction typically requires specific conditions, such as the presence of a base like lithium diisopropylamide in tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Undec-4-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated ketones or alkenes.
Aplicaciones Científicas De Investigación
Undec-4-en-6-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of undec-4-en-6-one involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze oxidation or reduction reactions. The presence of the double bond and ketone group allows it to participate in various chemical transformations, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic amidine used as a catalyst and base in organic synthesis.
Undecylenic acid: An unsaturated fatty acid with antifungal properties
Uniqueness
Undec-4-en-6-one is unique due to its specific structure, which combines a ketone group with an unsaturated carbon chain. This combination allows it to undergo a wide range of chemical reactions, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
32064-74-7 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-4-en-6-one |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
Clave InChI |
OHWVHHHCDZUKHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


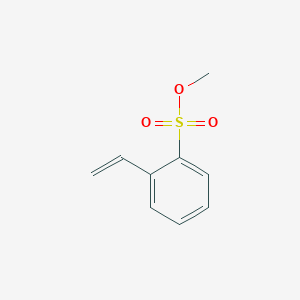
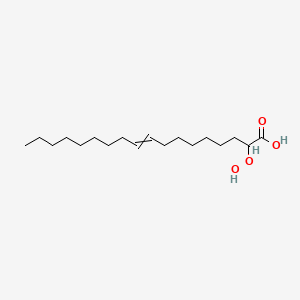
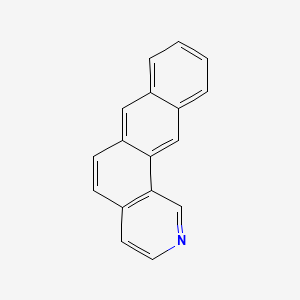
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
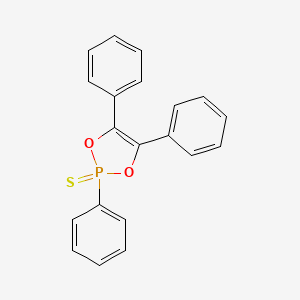
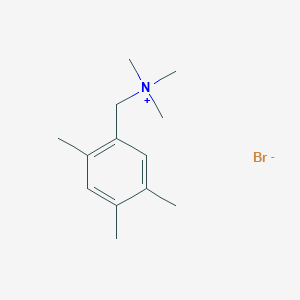
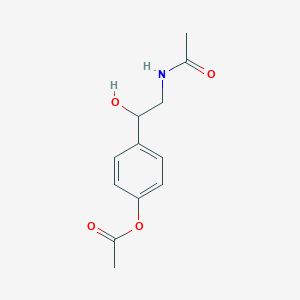
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
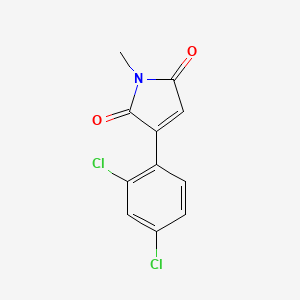
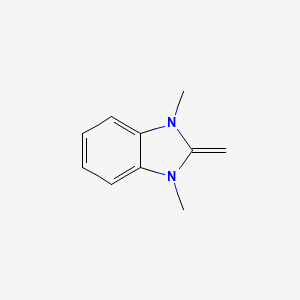
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
